Ozagrel sodium

Übersicht

Beschreibung

Ozagrel(OKY-046) sodium salt is an antiplatelet agent working as a thromboxane A2 synthesis inhibitor.Target: Thromboxane A2 SynthaseOzagrel was selected as the best compound of highly selective inhibitors of TXA2 synthase. The inhibition of TXA2 synthase by ozagrel was more effective on human and rabbit enzymes than those of other species. Ozagrel increased 6-keto-PGF1 alpha, one of stable metabolites of PGI2, in various isolated cells and tissues perhaps via accumulated PG endoperoxides resulted by the inhibition of TXA2 synthase [1]. Ozagrel was estimated to be a reversible mixed-type inhibitor of diphenolase activity with the constants (K (S1), K (S2), K (i1), and K (i2)) determined to be 2.21, 3.89, 0.454, and 0.799 mM, repectively [2]. Infusion of OKY-046 significantly inhibited pulmonary thromboxane B2 delivery, attenuated the early increase in pulmonary vascular resistance, and blocked the increase in systemic vascular resistance. In addition, OKY-046 blunted and delayed the decrease in cardiac output and maintained end-systolic pressure-diameter relation, +dp/dt, and lung lymph flow at baseline values [3].

Wissenschaftliche Forschungsanwendungen

Ozagrel sodium was investigated for its benefits in patients with atherothrombotic stroke or lacunar infarction. The study suggested that while ozagrel is safe, it did not significantly improve functional outcomes in these patient groups (Wada et al., 2016).

The clinical efficacy of combination therapy with edaravone and ozagrel for acute ischemic stroke was studied. It was found that this combination therapy is more effective than mono-therapy with ozagrel for treating acute ischemic stroke, especially of atherothrombotic stroke (Takabatake et al., 2003).

In a study on rats, the therapeutic efficacy of this compound alone and in combination with heparin was analyzed. The study indicated that ozagrel reduced infarct volume, but its effect diminished with delayed administration, suggesting a therapeutic window of less than 60 minutes after induction of thrombosis (Arii et al., 2002).

A meta-analysis of randomized controlled trials (RCTs) on ozagrel in acute ischemic stroke (AIS) showed that ozagrel is effective for the improvement of neurological impairment for AIS patients. However, evidence on reducing long-term death or disability is limited, indicating a need for more high-quality RCTs (Zhang et al., 2012).

The effect of sodium ozagrel on the activity of rat CYP2D6 (cytochromeP450 2D6) was studied, showing that sodium ozagrel can induce CYP2D6 activity (Wu et al., 2007).

The combination therapy of fasudil hydrochloride and this compound for cerebral vasospasm following aneurysmal subarachnoid hemorrhage was found to be significantly more effective than treatment with only this compound (Nakashima et al., 1998).

Wirkmechanismus

Target of Action

Ozagrel sodium, also known as (E)-sodium 4-(1-imidazolomethyl) cinnamate, primarily targets thromboxane A2 (TXA2) synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

This compound acts as a highly selective and potent inhibitor of TXA2 synthase . By inhibiting this enzyme, this compound effectively reduces the production of TXA2 . This leads to a decrease in platelet aggregation and vasoconstriction, two processes that TXA2 normally promotes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TXA2 biosynthesis pathway . By inhibiting TXA2 synthase, this compound disrupts the production of TXA2, thereby affecting the balance between TXA2 and prostacyclin (PGI2). This results in reduced platelet aggregation and vasoconstriction, and improved microcirculation and energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve a two-compartment open model . After intravenous injection, the half-life (t1/2ß) is approximately 1.22±0.44 hours, and the volume of distribution (Vd) is around 2.32±0.62L/kg . The area under the curve (AUC) is 0.47±0.08 µg.hr/ml, and the clearance (Cl) is 3.25±0.82L/h/kg . These properties suggest that this compound has good bioavailability .

Result of Action

The inhibition of TXA2 synthase by this compound leads to a decrease in platelet aggregation and vasoconstriction . This results in improved microcirculation and energy metabolism, particularly in the context of cerebral ischemia . Additionally, this compound has been shown to exert protective effects against oxygen-glucose deprivation injury in PC12 cells .

Action Environment

Eigenschaften

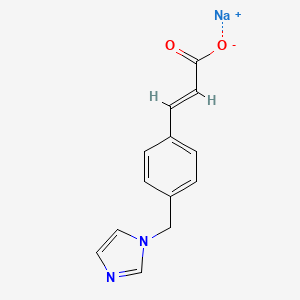

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Ozagrel sodium?

A1: this compound is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2 by inhibiting the enzyme thromboxane A2 synthase. [, , ]

Q2: What are the downstream effects of TXA2 inhibition by this compound?

A2: TXA2 is a potent vasoconstrictor and platelet aggregator. [] By inhibiting its synthesis, this compound exhibits antiplatelet and vasodilatory effects. [, , , ] This, in turn, can improve blood flow and reduce the risk of thromboembolic events, particularly in conditions like acute cerebral infarction. [, , , , , ]

Q3: How does this compound impact the balance between TXA2 and prostacyclin?

A3: this compound shifts the balance in favor of prostacyclin, a vasodilator and inhibitor of platelet aggregation, by inhibiting TXA2 production. [, ] This contributes to its overall beneficial effects in conditions involving platelet aggregation and vasoconstriction.

Q4: Does this compound directly affect other inflammatory mediators?

A4: While primarily a TXA2 synthase inhibitor, research suggests this compound may also influence the levels of other mediators involved in inflammation and oxidative stress, such as endothelin-1 (ET-1), calcitonin gene-related peptide (CGRP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). [, ] Further research is needed to fully elucidate these mechanisms.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H11NNaO4S. Its molecular weight is 313.28 g/mol.

Q6: Can this compound be safely mixed with calcium-containing solutions?

A6: Studies using solubility product constants and particle analysis suggest that mixing this compound with calcium-containing solutions is safe under clinical conditions. [] The number of insoluble microparticles observed remained within acceptable limits according to the Japanese Pharmacopoeia.

Q7: Is this compound compatible with solutions containing invertose, fructose, or xylitol?

A7: Research indicates that this compound remains stable for at least 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. [] This supports the feasibility of combining these solutions for clinical administration.

Q8: Does this compound possess any inherent catalytic properties?

A8: this compound is not known to exhibit catalytic properties. Its primary mechanism of action involves the inhibition of an enzyme rather than catalyzing a chemical reaction.

Q9: Have any computational studies been conducted on this compound?

A9: The provided research abstracts do not mention specific computational studies on this compound.

Q10: How does the structure of this compound contribute to its selectivity for TXA2 synthase?

A10: While the provided research does not delve into specific SAR details for this compound, its structure allows it to bind specifically to the active site of TXA2 synthase, preventing the enzyme from converting prostaglandin H2 to TXA2.

Q11: What formulation strategies have been explored to enhance the stability or delivery of this compound?

A11: Research mentions the development of an this compound sodium chloride injection formulated with glycine and citric acid. [] This formulation aimed to improve stability and simplify the manufacturing process.

Q12: Are there specific SHE regulations regarding the manufacturing or disposal of this compound?

A12: The provided research abstracts do not elaborate on specific SHE regulations for this compound.

Q13: What is the route of administration for this compound?

A13: this compound is typically administered intravenously, although research suggests it may not have significant antithrombotic effects when administered orally. []

Q14: What animal models have been used to study the efficacy of this compound?

A14: Research utilized rat models of focal cerebral ischemia, limb ischemia-reperfusion, and TNBS-induced colitis to investigate the neuroprotective and anti-inflammatory effects of this compound. [, , ]

Q15: What clinical trials have been conducted on this compound?

A15: Numerous clinical studies have been conducted to evaluate the efficacy and safety of this compound in conditions such as acute cerebral infarction, unstable angina pectoris, and diabetic peripheral artery disease. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q16: Is there evidence of resistance development to this compound?

A16: The provided research abstracts do not mention any reported cases of resistance to this compound.

Q17: What are the known side effects or safety concerns associated with this compound?

A17: While generally considered safe, this compound may cause side effects, and further research is ongoing.

Q18: Have any targeted drug delivery approaches been explored for this compound?

A18: The provided research abstracts do not discuss any specific targeted drug delivery strategies for this compound.

Q19: Are there specific biomarkers used to monitor the efficacy of this compound therapy?

A19: Research mentions the use of biomarkers such as CD62P, PAC-1, TXB2, 6-keto-PGF1α, MMP-9, NO, NOS, MDA, SOD, NSE and S-100β protein to evaluate the effectiveness of this compound in various conditions. [, , , , , ]

Q20: What analytical techniques are commonly used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of this compound in pharmaceutical preparations. [, ] Additionally, Rayleigh light scattering techniques have also been explored for this compound quantification. []

Q21: Is there information available regarding the environmental impact of this compound?

A21: The provided research abstracts do not provide insights into the environmental fate or potential ecotoxicological effects of this compound.

Q22: How does the dissolution rate of this compound impact its bioavailability?

A22: The research abstracts provided do not specifically address the dissolution rate or its impact on the bioavailability of this compound.

Q23: What validation parameters were considered for the analytical methods used to quantify this compound?

A23: The research abstract focusing on analytical methods for this compound mentions employing the statutory test methods outlined in the Chinese Pharmacopoeia 2000. []

Q24: What quality control measures are employed during the manufacturing of this compound injections?

A24: The research emphasizes the importance of quality control during this compound injection manufacturing, particularly regarding bacterial endotoxin and sterility testing. [, ]

Q25: Does this compound elicit any significant immunological responses?

A25: The provided research abstracts do not indicate any significant immunogenic or hypersensitivity reactions associated with this compound.

Q26: Does this compound interact with any specific drug transporters?

A26: The research abstracts do not delve into specific interactions between this compound and drug transporters.

Q27: Does this compound induce or inhibit drug-metabolizing enzymes?

A27: The provided research abstracts do not provide details regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.

Q28: Is this compound considered biocompatible and biodegradable?

A28: The provided research abstracts do not provide specific information about the biocompatibility or biodegradability of this compound.

Q29: Are there any alternative drugs or treatment strategies comparable to this compound?

A29: While this compound demonstrates efficacy in managing conditions like acute cerebral infarction, alternative antiplatelet agents and treatment modalities exist. [] These may include other TXA2 synthase inhibitors, aspirin, clopidogrel, and low-molecular-weight heparin. [, , , , ] The choice of treatment depends on individual patient factors and the specific clinical scenario.

Q30: What research infrastructure and resources have been instrumental in advancing our understanding of this compound?

A31: The development and investigation of this compound have been facilitated by diverse research infrastructure and resources, including animal models, clinical trial networks, advanced analytical techniques like HPLC, and access to scientific databases for literature retrieval and analysis. [, , , , ]

Q31: What are some of the key milestones in the research and development of this compound?

A32: Key milestones in this compound research include its initial development as a selective TXA2 synthase inhibitor, subsequent investigation in animal models of various disease conditions, and the conduct of numerous clinical trials to evaluate its efficacy and safety in humans. [, , , , , , , , , , , , , , , , , , ]

Q32: How has cross-disciplinary collaboration contributed to this compound research?

A33: this compound research exemplifies cross-disciplinary synergy, involving collaborations among medicinal chemists, pharmacologists, clinicians, and analytical chemists. [, , , , ] This multidisciplinary approach has been crucial for understanding its mechanism of action, developing suitable formulations, conducting preclinical and clinical studies, and ultimately translating research findings into clinical practice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)